molecular formula C20H19ClN2OS B303917 (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-chlorophenyl)methanone

(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-chlorophenyl)methanone

Cat. No. B303917
M. Wt: 370.9 g/mol
InChI Key: PKJRYJNTYNMYJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-chlorophenyl)methanone, also known as CP 47,497, is a synthetic cannabinoid that is commonly used in scientific research. It was first synthesized in the 1980s and has since been used extensively in the study of the endocannabinoid system and its effects on the body.

Mechanism of Action

(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-chlorophenyl)methanone 47,497 works by binding to cannabinoid receptors in the brain and activating them. This leads to a variety of physiological and biochemical effects, including changes in mood, appetite, and pain perception. The exact mechanism of action of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-chlorophenyl)methanone 47,497 is not fully understood, but it is thought to work by modulating the release of neurotransmitters in the brain.
Biochemical and Physiological Effects
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-chlorophenyl)methanone 47,497 has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase the release of dopamine in the brain, which is associated with feelings of pleasure and reward. It has also been shown to decrease the release of GABA, a neurotransmitter that is involved in the regulation of anxiety and stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-chlorophenyl)methanone 47,497 in lab experiments is its high affinity for cannabinoid receptors. This makes it a useful tool for studying the endocannabinoid system and its effects on the body. However, one of the main limitations of using (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-chlorophenyl)methanone 47,497 is its potential for abuse and dependence. Researchers must take precautions to ensure that the compound is used safely and responsibly.

Future Directions

There are many potential future directions for research on (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-chlorophenyl)methanone 47,497. One area of interest is the development of new synthetic cannabinoids that have fewer side effects and are less likely to be abused. Another area of interest is the development of new therapies for conditions such as chronic pain and anxiety that target the endocannabinoid system. Finally, there is a need for further research on the long-term effects of synthetic cannabinoids on the body and brain.

Synthesis Methods

(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-chlorophenyl)methanone 47,497 is typically synthesized using a multistep process that involves the reaction of various chemical compounds. The exact synthesis method varies depending on the desired purity and yield of the final product, but typically involves the use of organic solvents and reagents.

Scientific Research Applications

(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-chlorophenyl)methanone 47,497 is commonly used in scientific research to study the effects of cannabinoids on the body. It is often used as a reference compound for other synthetic cannabinoids and is used to investigate the mechanisms of action of these compounds. (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-chlorophenyl)methanone 47,497 has been shown to have a high affinity for cannabinoid receptors in the brain and is often used to study the effects of cannabinoids on these receptors.

properties

Product Name

(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-chlorophenyl)methanone

Molecular Formula

C20H19ClN2OS

Molecular Weight

370.9 g/mol

IUPAC Name

(6-amino-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraen-5-yl)-(4-chlorophenyl)methanone

InChI

InChI=1S/C20H19ClN2OS/c21-14-9-7-12(8-10-14)18(24)19-17(22)15-11-13-5-3-1-2-4-6-16(13)23-20(15)25-19/h7-11H,1-6,22H2

InChI Key

PKJRYJNTYNMYJC-UHFFFAOYSA-N

SMILES

C1CCCC2=C(CC1)C=C3C(=C(SC3=N2)C(=O)C4=CC=C(C=C4)Cl)N

Canonical SMILES

C1CCCC2=NC3=C(C=C2CC1)C(=C(S3)C(=O)C4=CC=C(C=C4)Cl)N

Origin of Product

United States

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